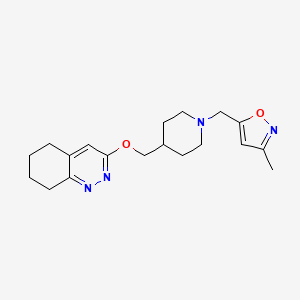
3-Méthyl-5-((4-(((5,6,7,8-tétrahydrocinnolin-3-yl)oxy)méthyl)pipéridin-1-yl)méthyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is an organic molecule distinguished by its unique structural features. This compound contains a blend of heterocycles, including isoxazole, piperidine, and tetrahydrocinnoline moieties. Such structural complexity often imparts significant biochemical and pharmaceutical properties.
Applications De Recherche Scientifique
Chemistry
Catalysis Research: : Studying the compound’s role as a catalyst or its interactions with various catalytic systems.
Material Science: : Exploring its potential as a building block for novel materials.
Biology
Enzyme Inhibition: : Investigating its efficacy as an enzyme inhibitor, a common application in biochemical research.
Signal Transduction Studies: : Use in probing cellular signal transduction pathways.
Medicine
Pharmacology: : Examining its potential as a lead compound for drug development.
Diagnostics: : Potential use in diagnostic assays due to its unique biochemical properties.
Industry
Chemical Industry: : Application in the synthesis of more complex molecules.
Biotechnology: : Use in the development of biotechnological tools and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is multi-step and intricate:
Starting Material Selection: : The initial step involves choosing appropriate starting materials, such as isoxazole, piperidine, and cinnoline derivatives.
Coupling Reactions: : The primary synthesis route typically involves the use of coupling reactions, such as Suzuki or Heck coupling, to form the isoxazole core.
Oxygenation and Methylation: : Further steps involve functional group manipulations including oxygenation and methylation, ensuring the formation of the tetrahydrocinnoline and piperidine moieties.
Final Assembly: : The synthesis culminates with the strategic assembly of the molecular architecture through selective reactions, often necessitating fine-tuned reaction conditions such as specific temperatures, catalysts, and solvents.
Industrial Production Methods
For industrial-scale production, the methods optimize reaction conditions for yield and purity:
Batch Processing: : Often preferred for its control over reaction parameters, ensuring high purity of the final compound.
Flow Chemistry: : Leveraged for continuous production, improving scalability and efficiency.
Catalysts and Solvents: : Industrial processes often use more cost-effective and environmentally benign catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Reacting with strong oxidants can lead to modifications in the compound's core structure.
Reduction: : Selective reduction reactions can be used to modify functional groups, enhancing the compound’s activity or altering its properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, often introducing new functional groups or altering existing ones.
Common Reagents and Conditions
Oxidizing Agents: : Use of agents like potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used.
Major Products
Oxidized Derivatives: : Introduction of additional oxygen functionalities.
Reduced Compounds: : Simplification or removal of certain functional groups.
Substituted Products: : Introduction of new substituents, affecting the compound's biochemical activity.
Mécanisme D'action
Molecular Targets and Pathways
Enzyme Interaction: : The compound likely interacts with specific enzymes, inhibiting or modifying their activity.
Receptor Binding: : It may also bind to specific cellular receptors, altering cellular responses.
Pathway Modulation: : Through these interactions, the compound can modulate key biochemical pathways, influencing processes like metabolism or cell signaling.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is unique in its combination of structural features.
Similar Compounds
Isoxazole Derivatives: : Compounds with an isoxazole core but lacking the piperidine or tetrahydrocinnoline moieties.
Piperidine Derivatives: : Compounds featuring the piperidine ring but with different attached functional groups.
Tetrahydrocinnoline Derivatives: : Molecules containing the tetrahydrocinnoline moiety, often studied for their pharmaceutical properties.
In essence, the distinctiveness of 3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole lies in its unique combination of these functional groups, making it a compound of significant interest across various fields of research.
Propriétés
IUPAC Name |
3-methyl-5-[[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-14-10-17(25-22-14)12-23-8-6-15(7-9-23)13-24-19-11-16-4-2-3-5-18(16)20-21-19/h10-11,15H,2-9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGRGZNQXYKGKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea](/img/structure/B2418504.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B2418508.png)
![N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2418510.png)
![9-cyclohexyl-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2418511.png)
![N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2418512.png)



![4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2418518.png)
![METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE](/img/structure/B2418519.png)
![4,5-dimethyl 1-({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2418520.png)


